molecular formula C9H10N2O4 B1352125 Ethyl 4-amino-3-nitrobenzoate CAS No. 76918-64-4

Ethyl 4-amino-3-nitrobenzoate

Cat. No. B1352125
CAS RN: 76918-64-4
M. Wt: 210.19 g/mol
InChI Key: HPCYANYWTUCLMH-UHFFFAOYSA-N
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Description

Ethyl 4-amino-3-nitrobenzoate is a chemical compound with the molecular formula C9H10N2O4 . It has a molecular weight of 210.19 g/mol . The IUPAC name for this compound is ethyl 4-amino-3-nitrobenzoate .


Synthesis Analysis

The synthesis of Ethyl 4-amino-3-nitrobenzoate can be achieved through a two-step process. The first step involves the esterification of p-nitro benzoic acid to its ethyl ester, followed by the reduction of the nitro group . Alternatively, the process can start with the reduction of the nitro group leading to p-amino benzoic acid, followed by the formation of the related ethyl ester product .


Molecular Structure Analysis

The molecular structure of Ethyl 4-amino-3-nitrobenzoate includes a benzene ring substituted with an amino group at the 4th position and a nitro group at the 3rd position . The benzene ring is also substituted with an ester group, which includes an ethyl group .


Chemical Reactions Analysis

The chemical reactions involving Ethyl 4-amino-3-nitrobenzoate primarily include its synthesis reactions. As mentioned earlier, it can be synthesized either by esterification of p-nitro benzoic acid followed by nitro reduction, or by nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product .


Physical And Chemical Properties Analysis

Ethyl 4-amino-3-nitrobenzoate has a molecular weight of 210.19 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 5 . The compound has a rotatable bond count of 3 . The exact mass and the monoisotopic mass of the compound are 210.06405680 g/mol . The topological polar surface area of the compound is 98.1 Ų . The heavy atom count of the compound is 15 .

Scientific Research Applications

Application 1: Use in the Pharmaceutical Industry

  • Summary of the Application: Ethyl 4-amino-3-nitrobenzoate, also known as Benzocaine, is an anesthetic that acts as a blocker of nerve impulses and reduces the permeability of the neuronal membrane to sodium iodide . It is widely used in the pharmaceutical industry, having applications as an anesthetic prior to exams such as endoscopy or as a “retarding” agent when inserted in a condom .
  • Methods of Application or Experimental Procedures: The methodologies for obtaining this molecule have already been elucidated and published in the literature . The application of traditional reactions in refined systems, such as continuous flow, are a technological bottleneck that allows approaches aimed at the optimization of productivity .
  • Results or Outcomes: The model applied in a continuous flow system generated extremely positive values compared to the present literature, which include results with high conversion (> 99%) and selectivity (> 99%), in residence times that reach up to a minimum of 12 seconds .

Application 2: Synthesis of Ethyl 4-amino-3-nitrobenzoate

  • Summary of the Application: The chemical synthesis of the ethyl ester of p-amino benzoic acid is quite simple and straightforward . It has been accomplished by several groups over the years .
  • Methods of Application or Experimental Procedures: Two different approaches can be used starting from the esterification of p-nitro benzoic acid to its ethyl ester followed by nitro reduction or it could start with nitro reduction leading to p-amino benzoic acid, followed by formation of the related ethyl ester product . Reduction of ethyl-4-nitrobenzoate in H-cube mini reactor .
  • Results or Outcomes: Ethyl 3-amino-4-nitrobenzoate has been prepared in 98% yield by the direct esterification of 3-amino-4-nitrobenzoic acid with ethanol, using sulfuric acid as a catalyst .

Application 3: Use in Otic Pain Relief

  • Summary of the Application: Benzocaine is used to relieve otic pain, commonly known as earache .
  • Methods of Application or Experimental Procedures: It is often found in over-the-counter ear drops that are used to relieve pain and remove excess wax .
  • Results or Outcomes: The use of benzocaine has been found to be effective in providing temporary relief from otic pain .

Application 4: Use in Dental Procedures

  • Summary of the Application: Benzocaine is used as a local anesthetic in dental procedures .
  • Methods of Application or Experimental Procedures: It is applied topically to the oral and pharyngeal mucous membranes to numb the area during dental procedures .
  • Results or Outcomes: Benzocaine has been found to be effective in reducing pain and discomfort during dental procedures .

Application 5: Use in Skin Pain Relief

  • Summary of the Application: Benzocaine is used to provide relief from skin pain caused by conditions such as sunburn, ingrown toenails, and hemorrhoids .
  • Methods of Application or Experimental Procedures: It is applied topically to the affected area to provide temporary pain relief .
  • Results or Outcomes: Benzocaine has been found to be effective in providing temporary relief from skin pain .

Application 6: Use in Insect Bite Relief

  • Summary of the Application: A solution of benzocaine and menthol is marketed for the treatment of insect bites .
  • Methods of Application or Experimental Procedures: The solution is applied topically to the affected area to provide temporary relief from the pain and itching caused by insect bites .
  • Results or Outcomes: The benzocaine and menthol solution has been found to be effective in providing temporary relief from the discomfort caused by insect bites .

Application 7: Use in Diet Products

  • Summary of the Application: Benzocaine was used in some diet products such as Ayds .
  • Methods of Application or Experimental Procedures: The diet product was consumed as part of a weight loss regimen .
  • Results or Outcomes: While the effectiveness of benzocaine in aiding weight loss is not well-documented, it was included in some diet products .

Application 8: Use in Condoms

  • Summary of the Application: Benzocaine is used in some condoms designed to prevent premature ejaculation .
  • Methods of Application or Experimental Procedures: The benzocaine is applied to the inside of the condom and acts as a desensitizing agent .
  • Results or Outcomes: Benzocaine largely inhibits sensitivity on the penis, and can allow for an erection to be maintained longer by delaying ejaculation .

Application 9: Use in Orthodontic Pain Relief

  • Summary of the Application: Benzocaine mucoadhesive patches have been used in reducing orthodontic pain .
  • Methods of Application or Experimental Procedures: The patch is applied to the oral mucosa where it adheres and releases benzocaine to numb the area .
  • Results or Outcomes: The benzocaine patch has been found to be effective in providing temporary relief from orthodontic pain .

Application 10: Use in Peptide Synthesis

  • Summary of the Application: 4-Amino-3-nitrobenzoic acid, a derivative of Ethyl 4-amino-3-nitrobenzoate, is used in peptide synthesis .
  • Methods of Application or Experimental Procedures: It is used as a building block in the synthesis of peptides .
  • Results or Outcomes: The use of 4-Amino-3-nitrobenzoic acid in peptide synthesis is a common practice in biochemistry .

Safety And Hazards

Ethyl 4-amino-3-nitrobenzoate may cause skin irritation and serious eye irritation . It may also cause an allergic skin reaction . It is recommended to avoid breathing dust/fume/gas/mist/vapors/spray of the compound . Protective clothing, gloves, and eye/face protection should be worn when handling the compound .

properties

IUPAC Name

ethyl 4-amino-3-nitrobenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N2O4/c1-2-15-9(12)6-3-4-7(10)8(5-6)11(13)14/h3-5H,2,10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCYANYWTUCLMH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC(=C(C=C1)N)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N2O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50998206
Record name Ethyl 4-amino-3-nitrobenzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50998206
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

210.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 4-amino-3-nitrobenzoate

CAS RN

76918-64-4
Record name Benzoic acid, 4-amino-3-nitro-, ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=76918-64-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 3-nitro-4-aminobenzoate
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ethyl 4-amino-3-nitrobenzoate
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Record name Ethyl 3-nitro-4-aminobenzoate
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Synthesis routes and methods I

Procedure details

4-Amino-3-nitrobenzoic acid (5.0 g, 27.4 mmol) was dissolved in ethanol (100 mL) and treated with a 2N solution of HCl in ether (30 mL). The reaction mixture was refluxed for 16 h, then the solvent was removed in vacuo. The crude compound was dissolved in dichloromethane and washed with NaOH 0.5N. The organic phase was dried over sodium sulfate and the solvent was removed. 4-Amino-3-nitrobenzoic acid ethyl ester was thus obtained as a yellow solid, 4.6 g, (79%), MS (ISP): m/e=211.1 (M+H+.), and used crude in the following reaction.
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Synthesis routes and methods II

Procedure details

Ethyl 4-amino-3-nitrobenzoate (D212) was prepared in an analogous manner to Description from commercially available 4-amino-3-nitrobenzoic acid using EtOH as solvent instead of MeOH.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
12
Citations
KY Yeong, WL Liew, V Murugaiyah, CW Ang… - Bioorganic …, 2017 - Elsevier
A series of novel cholinesterase inhibitors containing nitrobenzoate core structure were synthesized by a facile and efficient method. The structure of the novel compounds were fully …
Number of citations: 10 www.sciencedirect.com
SW Fleisher - 1957 - search.proquest.com
… Ethyl 3,4-diaminobenzoate (9.3 g., 0.051 mole) obtained from the catalytic reduction of ethyl 4-amino-3nitrobenzoate and glycolic acid (3 - 9 g •» 0 .0 5 1 mole) were placed in a three-…
Number of citations: 2 search.proquest.com
KY Yeong, TS Chia, CK Quah, SC Tan - Journal of Chemical …, 2018 - Springer
… The resultant intermediate, ethyl 4-amino-3-nitrobenzoate 3, was then reduced to ethyl 3,4-diaminobenzoate 4 using stannous chloride. Cyclization of intermediate 4 with 4-…
Number of citations: 1 link.springer.com
S Wei, Z Ji - Journal of the Brazilian Chemical Society, 2015 - SciELO Brasil
… To a stirred solution of ethyl 4-amino-3-nitrobenzoate 5 (2.10 g, 10 µmol) in 25 mL dichloromethane (DCM) were added 3.0 mL triethylamine (Et 3 N). Isobutyl chloroformate (2.04 g, 15 …
Number of citations: 1 www.scielo.br
D Brahmaiah, AKD Bhavani, P Aparna, NS Kumar… - Molecules, 2022 - mdpi.com
… It afforded ethyl 4-amino-3-nitrobenzoate (9) (718 mg) whose NMR showed that it was pure. Rinsing by hot methanol the Büchner and the filter paper afforded additional 9 (60 mg) so …
Number of citations: 12 www.mdpi.com
J Yang, G Su, Y Ren, Y Chen - European Journal of Medicinal Chemistry, 2015 - Elsevier
… Compound 16 was prepared by using ethyl 4-amino-3-nitrobenzoate 2 (12.88 g, 61.3 mmol) and 3,4,5-trimethoxybenzoic acid 8 (14.30 g, 67.4 mmol) as starting substrates according to …
Number of citations: 13 www.sciencedirect.com
T Suami, A Day - The Journal of Organic Chemistry, 1959 - ACS Publications
… C1, Br, COOH, COOC2Hb), 4-chloro-2-nitroaniline, 4-bromo-2-nitroaniline, 4-amino-3-nitrobenzoie acid, and ethyl 4-amino-3-nitrobenzoate, respectively, were …
Number of citations: 8 pubs.acs.org
P Chand, YS Babu, S Bantia, N Chu… - Journal of medicinal …, 1997 - ACS Publications
… A solution of 2.3 g (0.011 mol) of ethyl 4-amino-3-nitrobenzoate (150) 48 in 30 mL of pyridine was treated with 1.1 mL (0.011 mol) of 2-furoyl chloride (Aldrich), and the mixture stirred at …
Number of citations: 123 pubs.acs.org
H Koshio, F Hirayama, T Ishihara, R Shiraki… - Bioorganic & medicinal …, 2005 - Elsevier
… To a stirring solution of ethyl 4-amino-3-nitrobenzoate (6.02 g, 28.6 mmol) in 1,2-dichloroethane (30 mL) was added pyridine (3.34 g, 43 mmol) and 3-cyanobenzoylchloride (3.1 g, 17.8 …
Number of citations: 28 www.sciencedirect.com
A Fleifel - The Journal of Organic Chemistry, 1959 - ACS Publications
… C1, Br, COOH, COOC2Hb), 4-chloro-2-nitroaniline, 4-bromo-2-nitroaniline, 4-amino-3-nitrobenzoie acid, and ethyl 4-amino-3-nitrobenzoate, respectively, were …
Number of citations: 4 pubs.acs.org

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